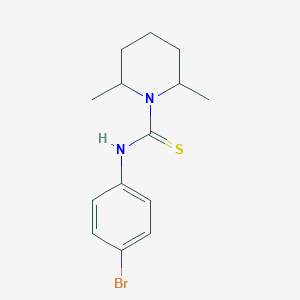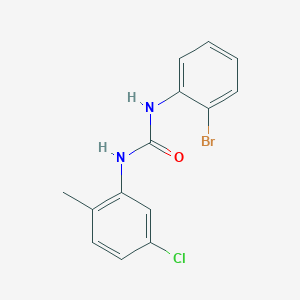
N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the thiourea family, which is known for its diverse applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also activate certain signaling pathways that lead to apoptosis or programmed cell death.
Biochemical and physiological effects:
N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has been shown to have several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
2. Anti-inflammatory effects: N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
3. Pain relief: N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has been shown to reduce pain in animal models of neuropathic pain and other types of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea in lab experiments include its high potency and specificity for certain enzymes or proteins. However, its use can be limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea, including:
1. Development of new cancer therapies: N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has shown promise as a potential cancer therapy. Future research could focus on developing new therapies based on this compound.
2. Identification of new targets: Further studies are needed to identify the specific enzymes or proteins targeted by N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea and to understand its mechanism of action.
3. Optimization of synthesis methods: Future research could focus on optimizing the synthesis methods for N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea to improve its yield and purity.
In conclusion, N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea is a promising compound with diverse applications in scientific research. Its unique properties make it a valuable tool for studying various biological processes and developing new therapies for cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has been used in various scientific research applications, including:
1. Cancer research: N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis or programmed cell death in cancer cells.
2. Neurological research: N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has been used to study the role of the endocannabinoid system in the regulation of pain and inflammation.
3. Environmental research: N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)thiourea has been used as a marker for the presence of herbicides in soil and water samples.
Propiedades
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(3-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2S/c14-11-5-4-10(7-12(11)16)18-13(19)17-9-3-1-2-8(15)6-9/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBHPFOVRGVUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4283012.png)
![4-{[6-ethyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4283017.png)
![2-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4283027.png)
![3-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4283033.png)

![4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid](/img/structure/B4283053.png)
![5-{[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4283065.png)
![N-(4-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4283069.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283080.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B4283100.png)
![4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283101.png)


